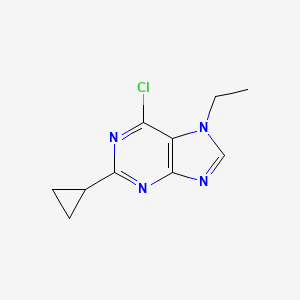

6-Chloro-2-cyclopropyl-7-ethyl-7H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClN4 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

6-chloro-2-cyclopropyl-7-ethylpurine |

InChI |

InChI=1S/C10H11ClN4/c1-2-15-5-12-10-7(15)8(11)13-9(14-10)6-3-4-6/h5-6H,2-4H2,1H3 |

InChI Key |

FMHVTFYMONUOLY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1C(=NC(=N2)C3CC3)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Chloro 2 Cyclopropyl 7 Ethyl 7h Purine and Advanced Purine Derivatives

General Approaches to Substituted Purine (B94841) Scaffold Construction

The construction of the core purine structure can be broadly categorized into two main strategies: building the bicyclic system from acyclic or monocyclic precursors, or modifying an existing purine ring.

The de novo synthesis of the purine scaffold is a cornerstone of heterocyclic chemistry, providing unambiguous placement of substituents. These methods typically involve the sequential construction of the two fused rings.

From Pyrimidine (B1678525) Precursors: The most classical method starting from a pyrimidine is the Traube purine synthesis. pharmaguideline.com This approach typically begins with a 4,5-diaminopyrimidine (B145471) derivative. The imidazole (B134444) ring is then formed by reacting the diamine with a one-carbon synthon. For instance, condensation with formic acid or triethyl orthoformate introduces the C8 carbon, leading to the cyclized purine. rsc.org This method is highly versatile, as the initial choice of substituted pyrimidine dictates the final substitution pattern on the six-membered ring of the purine.

From Imidazole Precursors: An alternative strategy involves constructing the pyrimidine ring onto a pre-existing, appropriately substituted imidazole. nih.govmdpi.com This approach is particularly valuable for synthesizing purines with specific substituents on the imidazole portion (N7, C8, N9). The synthesis often starts with a 4-aminoimidazole-5-carboxamide or a related derivative. mdpi.com Cyclization with a one-carbon source, such as formic acid or carbon disulfide, forms the pyrimidine ring to yield the final purine scaffold. While often involving multiple steps, this bottom-up approach offers excellent control over the regiochemistry of the final product. nih.gov

Once the purine scaffold is assembled, a vast array of chemical transformations can be employed to introduce or modify functional groups. This strategy is often more step-economical than de novo synthesis for creating libraries of related compounds.

Halogenated purines, particularly 6-chloropurine (B14466), are exceptionally versatile intermediates for further derivatization. nih.gov The chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of oxygen, sulfur, and nitrogen nucleophiles. nih.govmdpi.com This reactivity is fundamental for synthesizing biologically relevant purines, such as N6-substituted adenines and 6-mercaptopurine (B1684380) derivatives. mdpi.comredalyc.org

Other important functional group interconversions include:

Halogenation: Direct halogenation of the purine ring can introduce reactive handles for subsequent reactions. For example, bromination can occur at the C8 position. rsc.org

Alkylation and Acylation: The nitrogen atoms of the purine ring can be alkylated or acylated, although controlling the regioselectivity (e.g., N7 vs. N9) is a significant challenge. rsc.org

Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as Suzuki and Sonogashira couplings, can be applied to halogenated purines to form carbon-carbon bonds, enabling the introduction of aryl, alkyl, and alkynyl groups.

Modern Catalytic and Enabling Technologies in Purine Synthesis

Metal-Catalyzed Cross-Coupling Reactions for Purine Diversification

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization and diversification of the purine scaffold. rsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a vast chemical space of purine derivatives that would be difficult to synthesize using traditional methods.

Palladium-catalyzed reactions , such as the Suzuki, Stille, and Sonogashira couplings, are widely employed for the introduction of aryl, vinyl, and alkynyl groups at various positions of the purine ring. For example, a 6-chloropurine derivative can be coupled with a boronic acid (Suzuki coupling) or an organostannane (Stille coupling) to introduce a new carbon substituent at the C6 position. Similarly, the Sonogashira coupling allows for the introduction of an alkyne moiety.

Copper-catalyzed reactions have also proven to be valuable for purine functionalization. For instance, copper catalysis can facilitate the coupling of purines with a variety of partners, including amines, thiols, and alcohols, to form C-N, C-S, and C-O bonds, respectively. Recent developments have shown that copper-catalyzed reactions of nitroarenes with aryl boronic acids can be used to construct diarylamines. nih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a powerful strategy for the functionalization of purine nucleosides. nih.gov Photoredox/nickel dual catalysis, for instance, allows for the sp²–sp³ cross-coupling of unprotected nucleosides with readily available alkyl bromides. nih.gov This method is particularly attractive for late-stage diversification in drug discovery programs. nih.gov

These metal-catalyzed cross-coupling reactions offer several advantages, including mild reaction conditions, high functional group tolerance, and broad substrate scope. They have significantly expanded the synthetic chemist's toolbox for the preparation of complex and diverse purine libraries for biological screening.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Purine Diversification

| Coupling Reaction | Catalyst | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki | Palladium | Halopurine, Boronic Acid | C-C |

| Stille | Palladium | Halopurine, Organostannane | C-C |

| Sonogashira | Palladium/Copper | Halopurine, Alkyne | C-C |

| Buchwald-Hartwig | Palladium | Halopurine, Amine/Alcohol | C-N/C-O |

| Ullmann | Copper | Halopurine, Amine/Alcohol/Thiol | C-N/C-O/C-S |

Flow Chemistry and Automated Synthesis Applications in Purine Research

Flow chemistry and automated synthesis have emerged as transformative technologies in modern organic synthesis, offering significant advantages over traditional batch methods, particularly in the context of purine research and drug discovery. syrris.comresearchgate.net These approaches enable precise control over reaction parameters, enhanced safety, improved scalability, and the potential for high-throughput synthesis and optimization. researchgate.net

Automated synthesis platforms , often integrated with flow chemistry systems, enable the rapid generation of compound libraries for screening purposes. syrris.com These systems can automatically vary reaction parameters, such as reagent stoichiometry and temperature, to quickly identify optimal reaction conditions. soci.org The integration of in-line analytical techniques, such as HPLC and mass spectrometry, allows for real-time reaction monitoring and product analysis, providing immediate feedback for process optimization. soci.org

The application of flow chemistry and automation in purine synthesis can significantly accelerate the drug discovery process. It allows for the rapid exploration of the chemical space around the purine scaffold by enabling the efficient synthesis of large and diverse libraries of derivatives. This high-throughput capability is invaluable for structure-activity relationship (SAR) studies and the identification of lead compounds with desired biological activities.

Table 2: Advantages of Flow Chemistry in Purine Synthesis

| Feature | Benefit in Purine Synthesis |

|---|---|

| Precise Control of Reaction Parameters | Higher yields and selectivity, improved reproducibility. |

| Enhanced Heat and Mass Transfer | Efficient management of exothermic reactions, faster reaction rates. |

| Increased Safety | Smaller reaction volumes, better containment of hazardous materials. |

| Facile Scalability | Straightforward transition from laboratory to production scale. |

| Integration of In-line Analytics | Real-time reaction monitoring and optimization. |

Structural Elucidation and Regioisomeric Differentiation in Purine Synthesis

Advanced Spectroscopic Techniques for Isomer Assignment (e.g., NMR, HMBC, HSQC for regioselectivity)

The synthesis of substituted purines often leads to the formation of regioisomers, particularly when introducing substituents onto the nitrogen atoms of the purine ring. The differentiation and unambiguous assignment of these isomers are critical for understanding their structure-activity relationships. Advanced spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR) spectroscopy, play a pivotal role in this process.

One-dimensional (1D) NMR spectroscopy (¹H and ¹³C NMR) provides initial information about the chemical environment of the protons and carbons in the molecule. However, in many cases, this information is insufficient to distinguish between regioisomers.

Two-dimensional (2D) NMR spectroscopy offers more detailed structural insights by revealing correlations between different nuclei. Several 2D NMR experiments are particularly useful for isomer assignment in purine chemistry:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It helps in assigning the proton and carbon signals of the purine core and its substituents. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for determining the regioselectivity of substitution. ipb.pt It shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu By observing these long-range correlations, one can establish the connectivity of the different fragments of the molecule and determine the exact position of substitution. For instance, a correlation between the N-ethyl protons and the C4 and C5 carbons of the purine ring would confirm the N7-alkylation, while a correlation to C8 and C4 would indicate N9-alkylation.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, which can be useful for assigning the signals of substituent groups, such as the ethyl and cyclopropyl (B3062369) moieties.

The combination of these advanced NMR techniques provides a comprehensive picture of the molecular structure, allowing for the unambiguous assignment of regioisomers. In some cases, single-crystal X-ray diffraction can be used to provide definitive structural proof, although obtaining suitable crystals can be a challenge.

Table 3: Key NMR Correlations for Regioisomer Assignment in Ethyl-Substituted Purines

| Isomer | Key HMBC Correlation |

|---|---|

| N7-ethyl | Protons of the ethyl group show correlations to C5 and C4 of the purine ring. |

Crystallographic Analysis of Novel Purine Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-activity relationships of pharmacologically relevant molecules like purine derivatives.

While specific crystallographic data for 6-Chloro-2-cyclopropyl-7-ethyl-7H-purine are not available in the reviewed literature, the analysis of structurally similar compounds offers significant insights into the expected molecular geometry and crystal packing of this target molecule. A particularly relevant analogue is 2,6-Dichloro-7-isopropyl-7H-purine, for which crystallographic data has been reported. nih.gov The study of this closely related N7-alkylated dichloropurine provides a valuable model for the structural characteristics of this class of compounds.

The crystal structure of 2,6-Dichloro-7-isopropyl-7H-purine was determined to be in the triclinic space group P-1. nih.gov The purine core, consisting of the fused imidazole and pyrimidine rings, is essentially planar, a characteristic feature of aromatic heterocyclic systems. nih.gov In the crystal lattice, the fused-ring systems are organized in stacks, and inversion-related pyrimidine rings exhibit a centroid-centroid distance of 3.5189 (9) Å, indicative of π–π stacking interactions that contribute to the stability of the crystal structure. nih.gov

The analysis of such analogues allows for predictions about the structure of this compound. It is anticipated that the purine core would also be planar. The orientation of the cyclopropyl group at the C2 position and the ethyl group at the N7 position would be defined with high precision, and intermolecular interactions such as halogen bonding or C–H···N hydrogen bonds could be identified, which are crucial for the rational design of new purine derivatives.

The detailed crystallographic data for the analogue 2,6-Dichloro-7-isopropyl-7H-purine are presented in the interactive table below, offering a comprehensive look at the structural parameters.

Interactive Table: Crystallographic Data for 2,6-Dichloro-7-isopropyl-7H-purine nih.gov

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₈H₈Cl₂N₄ |

| Formula weight | 231.08 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.0146 (5) |

| b (Å) | 8.2862 (6) |

| c (Å) | 8.9686 (7) |

| α (°) | 70.499 (7) |

| β (°) | 83.820 (6) |

| γ (°) | 74.204 (6) |

| Volume (ų) | 472.75 (7) |

| Z | 2 |

| Data Collection | |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 120 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.023 |

| wR(F²) | 0.061 |

| Goodness-of-fit (S) | 1.05 |

Computational and Theoretical Chemistry of 6 Chloro 2 Cyclopropyl 7 Ethyl 7h Purine and Purine Based Systems

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 6-Chloro-2-cyclopropyl-7-ethyl-7H-purine are fundamental to its chemical reactivity and physical properties.

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of purine (B94841) derivatives due to its balance of computational cost and accuracy. mdpi.com DFT calculations allow for the precise determination of molecular geometries, electronic properties, and vibrational frequencies. nih.gov For purine systems, DFT is employed to calculate a variety of properties, including core-electron binding energies, which reflect the chemical environment of each atom in the molecule. ubc.ca

Studies on various substituted purines demonstrate the power of DFT to predict heats of formation, bond dissociation energies, and even detonation parameters for high-energy materials derived from the purine scaffold. nih.gov The B3LYP functional combined with a 6-31G** basis set is a commonly used level of theory for analyzing the geometries and frequencies of these systems. nih.gov For this compound, DFT calculations would be instrumental in optimizing its three-dimensional structure, calculating its dipole moment, and mapping its electrostatic potential to identify regions susceptible to electrophilic or nucleophilic attack. Furthermore, DFT can elucidate the thermodynamic aspects of its potential reactions. acs.org

Table 1: Representative DFT Applications in Purine Chemistry

| Application | Predicted Properties | Common DFT Method |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | B3LYP/6-31G** |

| Electronic Properties | Core-electron binding energies, electrostatic potential | ΔE (PW86-PW91)/TZP |

| Thermodynamics | Heats of Formation (HOF), Gibbs Free Energy (ΔG) | B3LYP/6-31G** |

The purine ring system, formed by the fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a classic example of an aromatic heterocycle. wikipedia.org Its aromaticity is conferred by a cyclic, planar arrangement of atoms with a continuous ring of overlapping p-orbitals containing 10 π-electrons, which satisfies the Hückel rule (4n+2, where n=2). nih.govkhanacademy.org

The degree of aromaticity and π-electron delocalization can be quantified using various theoretical indices. Geometry-based indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), are particularly useful for polycyclic systems like purines as they can be applied to the entire molecule or its individual rings. nih.gov Studies on purine tautomers show that the electronic structure and aromaticity of the five- and six-membered rings are highly dependent on the tautomeric form. acs.orgresearchgate.net In the common 7H and 9H tautomers, both the imidazole and pyrimidine rings contain six π-electrons and are considered aromatic. acs.orgresearchgate.net The presence of substituents, such as the chloro, cyclopropyl (B3062369), and ethyl groups in this compound, modulates the electron distribution and can subtly alter the aromatic character of the fused rings. For instance, electron-withdrawing groups can decrease the aromaticity of one ring while increasing it in the other, depending on the position of substitution. acs.org

Conformational Landscape and Tautomeric Equilibria of Substituted Purines

The biological function and chemical reactivity of purine derivatives are heavily influenced by their three-dimensional shape (conformation) and the specific isomeric form (tautomer). Purine itself can exist in several prototropic tautomers, with the proton residing on different nitrogen atoms. acs.org The N9H and N7H tautomers are generally the most stable. nih.govnih.gov

For this compound, the presence of the ethyl group at the N7 position effectively "locks" the molecule into the 7H tautomeric form. This simplifies the tautomeric landscape, leaving the conformational possibilities as the primary determinant of its 3D structure. The key conformational variables are the rotations around the single bonds connecting the cyclopropyl and ethyl groups to the purine core. N-7 alkylation can force substituents on the purine ring into strained orientations. nih.gov Computational methods, particularly DFT, can be used to calculate the energy profile of these rotations, identifying the most stable, low-energy conformations.

The stability of purine tautomers is known to be sensitive to environmental factors and substitution patterns. mdpi.com Solvation, for example, can significantly alter the relative energies of tautomers; in aqueous solutions, both N9H and N7H tautomers of purine can dominate, whereas the N9H form is heavily favored in the gas phase. nih.gov Substituents also exert a strong influence; an NO2 group at the N7 position can make the 7H tautomer more stable than the 9H form, even in the gas phase. nih.gov While the N7-ethyl group of the title compound dictates the primary tautomeric form, understanding these principles is crucial for designing related analogues.

Molecular Modeling and Simulation for Structure-Function Relationships

Molecular modeling and simulation are powerful tools for connecting the molecular structure of a compound to its biological or chemical function. nih.govmdpi.com These techniques allow for the visualization and analysis of molecular interactions at an atomic level.

Drug discovery and materials science often rely on two complementary computational design strategies: ligand-based and structure-based design. nih.gov

Structure-based design is applicable when the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known. drugdesign.org Using techniques like molecular docking, a molecule like this compound can be computationally placed into the target's binding site. temple.edu This process predicts the preferred binding orientation and conformation, and scores the interaction to estimate binding affinity. drugdesign.org This approach has been used to design purine-based inhibitors, for example, by analyzing how the purine scaffold and its substituents interact with key regions of a target's binding pocket, such as hydrophobic pockets or regions for π-π stacking. mdpi.com

Ligand-based design is used when the structure of the target is unknown, but a set of molecules with known activities is available. researchgate.net Methods like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. researchgate.net This pharmacophore model then serves as a template to search for or design new molecules, such as derivatives of this compound, that possess the desired features.

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov A QSAR model takes the form of an equation:

Activity = f(Molecular Descriptors)

Molecular descriptors are numerical values that encode structural, physical, or chemical properties of a molecule. researchgate.net For a series of analogues based on the this compound scaffold, one would first calculate a wide range of descriptors.

Table 2: Examples of Descriptors Used in QSAR Studies of Purine Analogues

| Descriptor Class | Specific Examples | Information Encoded |

|---|---|---|

| Topological | SsCH3E-index, T_2_Cl_3 | Atom types, connectivity, branching researchgate.net |

| Constitutional | Molecular Weight, H-Donor Count | Molecular size, hydrogen bonding capacity researchgate.net |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties, reactivity |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity, polarizability |

Once descriptors are calculated for a set of purine analogues with known activities, statistical methods like Partial Least Squares (PLS) regression are used to build the model. researchgate.net A successful QSAR model, after rigorous validation, can predict the activity of new, unsynthesized purine derivatives, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the discovery process. researchgate.netresearchgate.net

Prediction of Chemical Reactivity and Stability Using Computational Methods

Computational chemistry provides a powerful lens for predicting the chemical reactivity and stability of molecules like this compound without the need for laboratory experiments. These theoretical methods, rooted in quantum mechanics, allow for the calculation of various molecular properties that govern how a molecule will behave in a chemical reaction. By modeling the electronic structure and energy of the purine derivative, researchers can gain insights into its kinetic and thermodynamic stability, as well as the most likely sites for electrophilic or nucleophilic attack.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in this predictive process. rsc.orgoptibrium.comrsc.org These calculations can determine the distribution of electrons within the this compound molecule, highlighting areas of high or low electron density. This information is crucial, as electron-rich regions are prone to attack by electrophiles, while electron-deficient regions are susceptible to attack by nucleophiles. For instance, the nitrogen atoms in the purine ring system, with their lone pairs of electrons, are generally nucleophilic centers. Conversely, the carbon atoms, particularly those bonded to electronegative atoms like chlorine, can be electrophilic.

One of the key applications of these computational methods is the identification of potential reaction sites. rsc.org For purine bases and their derivatives, quantum chemical computations have been successfully used to uncover chlorination sites and predict the resulting products. rsc.org The reactivity of different sites within the purine structure—such as the heterocyclic nitrogen and carbon atoms—can be ranked based on calculated energy barriers for a given reaction. rsc.org Studies on similar purine systems have shown that electrostatic interactions often play a key role in determining the kinetic reactivity of various reaction sites. rsc.org

Furthermore, computational models can predict the stability of different forms of a molecule, such as tautomers. For many purine derivatives, several tautomeric forms can exist in equilibrium. nih.govwikipedia.org First-principles electronic structure calculations can determine the relative Gibbs free energies of these tautomers in both the gas phase and in solution, thereby predicting the most stable and abundant form under different conditions. nih.gov This is critical for understanding the molecule's behavior, as different tautomers can exhibit distinct chemical and biological properties.

The stability of this compound can also be assessed by calculating its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. A large HOMO-LUMO energy gap generally indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

To illustrate the type of data generated from such computational studies, the following table presents hypothetical calculated parameters for this compound, based on typical values for similar heterocyclic compounds.

| Computational Parameter | Hypothetical Value | Significance in Reactivity and Stability |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; relates to the molecule's capacity to act as an electron donor. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower overall chemical reactivity. |

| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Calculated Gibbs Free Energy of Formation | -250 kcal/mol | Provides a measure of the thermodynamic stability of the molecule. |

In addition to these parameters, computational methods can generate electrostatic potential maps, which visualize the electron density distribution across the molecule. These maps provide an intuitive guide to the reactive sites, with red regions indicating high electron density (nucleophilic) and blue regions indicating low electron density (electrophilic). For this compound, one would expect to see high electron density around the nitrogen atoms of the purine ring and lower electron density near the chlorine atom and the hydrogen atoms of the ethyl and cyclopropyl groups.

Computational approaches also extend to predicting the outcomes of specific reactions. By calculating the activation energies for different potential reaction pathways, chemists can predict which products are most likely to form. optibrium.com This is particularly valuable in synthetic chemistry for optimizing reaction conditions and in medicinal chemistry for predicting potential metabolic pathways of a drug candidate. optibrium.com The accuracy of these predictions is highly dependent on the chosen computational method and basis set, and care must be taken to select appropriate levels of theory for the system under investigation. nih.gov

Biological Target Engagement and Molecular Mechanisms of Action for Purine Derivatives in Vitro Focus

Investigations into Enzymatic Target Interactions (In Vitro)

The purine (B94841) structure is integral to the function of many enzymes, most notably as a component of cofactors like ATP. This makes purine derivatives prime candidates for enzyme modulation, particularly as competitive inhibitors.

Kinases:

Protein kinases utilize ATP to phosphorylate substrate proteins and are crucial in cellular signaling. A significant number of kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket in the enzyme's active site. Substituted purines are a well-established class of kinase inhibitors. For instance, 2,6,9-trisubstituted purines have been developed as potent inhibitors of cyclin-dependent kinases (CDKs). These compounds typically feature a heterocyclic ring system that occupies the purine binding site, with substituents positioned to interact with adjacent hydrophobic regions, mimicking the binding of the adenine (B156593) portion of ATP. The development of compounds like roscovitine has led to more potent CDK inhibitors, some of which have shown anti-tumor activity in hepatocellular carcinoma. A similar mechanism of action can be postulated for 6-Chloro-2-cyclopropyl-7-ethyl-7H-purine, where the purine core could anchor the molecule in the ATP-binding site of various kinases.

RNA-dependent RNA Polymerase (RdRp):

The RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viruses. Nucleotide analogs are a key class of RdRp inhibitors. These molecules, after intracellular conversion to their triphosphate form, are incorporated into the growing viral RNA chain, leading to chain termination or lethal mutagenesis. While direct evidence for this compound is lacking, other 6-chloropurine (B14466) derivatives have been investigated as potential inhibitors of viral RdRps, such as that of SARS-CoV-2. For example, 6-chloropurine isoxazoline-carbocyclic monophosphate nucleotides have been shown to reduce RNA synthesis by the SARS-CoV-2 RdRp in vitro. uah.es The mechanism of such purine analogs often involves mimicking natural nucleosides to gain entry into the viral replication machinery.

The inhibitory activities of some substituted purine derivatives against various kinases are summarized in the table below.

| Compound | Target Kinase | IC50 (µM) | Cell Line |

| Compound 7 | - | 2.27 | K562 |

| Compound 7 | - | 1.42 | HL-60 |

| Compound 10 | - | 2.53 | K562 |

| Compound 10 | - | 1.52 | HL-60 |

| Sorafenib | - | 2.95 | K562 |

| Sorafenib | - | 2.45 | HL-60 |

| Data derived from studies on 2,6-disubstituted purine derivatives as potential protein kinase inhibitors. nih.gov |

The kinetic characterization of the interaction between a purine derivative and its target enzyme is crucial for understanding its potency and mechanism of action. This typically involves determining key kinetic parameters such as the inhibition constant (Ki) for inhibitors or the activation constant (Ka) for activators, as well as the half-maximal inhibitory concentration (IC50).

For kinase inhibitors, in vitro kinase assays are commonly employed to determine IC50 values. These assays measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. For example, the inhibitory potential of various purine derivatives against casein kinase Iα (CKIα) has been evaluated in vitro, demonstrating how chemical modifications to the purine scaffold can modulate inhibitory potency. plos.org

In the context of RdRp inhibitors, biochemical assays are used to investigate the efficiency of incorporation of the nucleotide analog and its effect on RNA synthesis. Kinetic studies can reveal whether the inhibitor acts as a chain terminator or induces lethal mutagenesis. While specific kinetic data for this compound is not available, the table below presents IC50 values for related 6-chloropurine derivatives against SARS-CoV-2 RdRp.

| Compound | Target | IC50 (µM) |

| Compound 4a | SARS-CoV-2 RdRp | 43.83 ± 1.07 |

| Compound 4b | SARS-CoV-2 RdRp | 29.31 ± 1.05 |

| Data from a study on 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides as inhibitors of SARS-CoV-2 RdRp. uah.es |

Receptor and Nucleic Acid Binding Studies (In Vitro)

Purinergic G protein-coupled receptors (GPCRs), which include adenosine receptors and P2Y receptors, are important drug targets. nih.govnih.gov The recognition of ligands by these receptors occurs within a binding pocket formed by the transmembrane helices. Molecular modeling and structural biology have provided insights into the key interactions that govern ligand binding and receptor activation.

For adenosine receptors, the adenine moiety of the ligand typically forms hydrogen bonds with specific residues in the binding pocket, while the ribose or its analogs interact with other regions, influencing subtype selectivity and agonist/antagonist activity. The recognition of purine-based ligands is highly conserved across adenosine receptor subtypes. In contrast, P2Y1 and P2Y12 receptors, which are activated by nucleotides, exhibit more distinct ligand recognition patterns. nih.govnih.gov Computational approaches, such as molecular dynamics simulations, have become valuable tools for understanding the structure-activity relationships of purine derivatives at these receptors. nih.gov Given its purine core, this compound could potentially interact with purinergic GPCRs, although its specific binding mode and affinity would depend on the precise fit of its substituents within the receptor's binding pocket.

Riboswitches are structured RNA elements, typically found in the 5' untranslated region of messenger RNAs, that directly bind small molecule metabolites to regulate gene expression. nih.govnih.govmdpi.com The purine riboswitch family, which includes guanine-, adenine-, and 2'-deoxyguanosine-binding classes, is one of the most extensively studied. nih.govnih.govnih.gov

The binding pocket of the purine riboswitch encapsulates the purine ligand within a three-way junction. mdpi.comnih.gov Specificity is often determined by a single pyrimidine (B1678525) residue (Y74) that forms a Watson-Crick base pair with the ligand. nih.gov Studies with various purine analogs have shown that modifications at the 6-position of the purine ring are tolerated to varying degrees and can significantly affect binding affinity and specificity. nih.gov For instance, purine analogs with alternative functional groups at the 6-position have been observed to bind to both guanine (B1146940) and adenine riboswitches, effectively targeting all purine riboswitches within a cell. nih.gov

The binding affinities of several 6-substituted purine derivatives to the guanine riboswitch are presented in the table below.

| Ligand | Dissociation Constant (KD) (µM) |

| Guanine | 0.005 |

| Hypoxanthine | 0.007 |

| 6-Thioguanine | 0.073 |

| 6-Chloroguanine | 0.89 |

| 6-Bromoguanine | 2.1 |

| 2-Aminopurine | 4.4 |

| Data from a study on adaptive ligand binding by the purine riboswitch. nih.gov |

These findings suggest that this compound, with its chloro-substituent at the 6-position, has the potential to interact with purine riboswitches, although its affinity and specificity would need to be experimentally determined.

The interaction of small molecules with DNA and RNA can occur through several modes, including covalent binding, electrostatic interactions, groove binding, and intercalation. Purine derivatives, being planar aromatic systems, are potential DNA intercalators. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. wikipedia.org This process can lead to structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription.

While some purine derivatives, like 6-mercaptopurine (B1684380), have been shown to interact with DNA primarily through non-intercalative groove binding and electrostatic interactions, the specific mode of interaction is highly dependent on the nature and position of the substituents on the purine ring. plos.org For instance, the presence of bulky substituents can favor groove binding over intercalation. The cyclopropyl (B3062369) group at the 2-position and the ethyl group at the 7-position of this compound could influence its ability to intercalate.

Molecular docking studies have been used to predict the binding modes of substituted purine and pyrimidine derivatives with DNA. mdpi.com These studies can help to visualize how the ligand fits into the minor or major groove of the DNA or intercalates between base pairs and identify key hydrogen bonding and hydrophobic interactions. However, without experimental data, the precise mechanism of interaction for this compound with DNA or RNA remains speculative.

Despite a comprehensive search for scientific literature focusing on the chemical compound "this compound," no specific in vitro data regarding its biological target engagement, molecular mechanisms of action, or structure-function relationships is publicly available. The existing research on purine derivatives is broad and does not detail the specific cellular and molecular interactions of this particular compound.

Therefore, it is not possible to provide an article that adheres to the strict and detailed outline requested, which requires in-depth analysis of cellular pathway perturbation, modulation of signaling cascades, and the rational design and lead optimization strategies specifically for "this compound."

General information on the methodologies mentioned in the outline, such as cellular pathway analysis, structure-function relationship studies, and lead optimization, is available for the broader class of purine analogues. These studies utilize a variety of in vitro models to elucidate how modifications to the purine scaffold influence biological activity. However, applying this general knowledge to "this compound" without specific experimental data would be speculative and would not meet the required standard of scientific accuracy focused solely on the designated compound.

Further research and publication of in vitro studies specifically investigating "this compound" are necessary to generate the detailed article as outlined.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2-cyclopropyl-7-ethyl-7H-purine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation and halogenation steps. For example, alkylation of purine derivatives at the N7 position can be achieved using cyclopropane-containing electrophiles under basic conditions (e.g., NaH in DMF). Chlorination at the C6 position may employ POCl₃ or SOCl₂ as chlorinating agents. Key variables include:

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons appear as a multiplet at δ 0.5–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀ClN₄).

- HPLC : Reverse-phase chromatography with UV detection (λ = 260 nm) to quantify purity (>98% for biological assays) .

Critical Note: Cross-validate with X-ray crystallography if single crystals are obtainable, as seen in structurally related N7-substituted purines .

Q. What are the optimal storage conditions to maintain the compound’s stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the cyclopropyl group.

- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers unless lyophilized .

- Light Sensitivity : Protect from UV light to prevent photodegradation of the purine core .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or reaction yields during synthesis?

Methodological Answer:

- Iterative Analysis : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate variables (e.g., moisture sensitivity).

- Computational Modeling : Use DFT calculations to predict NMR shifts or reaction pathways, identifying discrepancies between theoretical and empirical data .

- Side-Product Identification : Employ LC-MS/MS to detect minor impurities, which may explain yield inconsistencies .

Example Workflow:

Compare observed ¹³C NMR shifts with predicted values (ChemDraw or Gaussian).

Isolate side products via column chromatography for structural elucidation.

Q. What computational strategies predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Screen against purine-binding targets (e.g., kinases, adenosine receptors) using AutoDock Vina or Schrödinger Suite.

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl lipophilicity) with activity data from analogous compounds .

- ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity risks .

Case Study : N7-substituted purines show enhanced kinase inhibition due to steric effects; cyclopropyl groups may modulate selectivity .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Reaction Exotherms : Use flow chemistry to control temperature during alkylation steps .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

- Yield Optimization : Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, solvent ratio) .

Q. How to design assays for evaluating the compound’s mechanism of action in cancer research?

Methodological Answer:

- Cellular Assays : Measure antiproliferative effects via MTT assay in cancer cell lines (e.g., HeLa, MCF-7).

- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .

- Apoptosis Markers : Western blotting for caspase-3/7 activation .

Note : Include negative controls (e.g., unsubstituted purine analogs) to validate specificity .

Q. What ethical considerations apply when sharing research data on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.